molecular formula C26H25NO6S B11604226 ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B11604226
M. Wt: 479.5 g/mol
InChI Key: IESGXAHTCJKHHJ-MTTLQMSQSA-N
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Description

ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the ethoxy and methoxy groups, and the final coupling reactions to form the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

  • ETHYL (5Z)-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
  • ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

These compounds share similar structural features but differ in the position and type of substituents, which can influence their chemical reactivity and biological activity. The uniqueness of ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C26H25NO6S

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl (5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C26H25NO6S/c1-5-14-33-20-13-8-17(15-21(20)31-6-2)16-22-24(28)23(26(29)32-7-3)25(34-22)27-18-9-11-19(30-4)12-10-18/h1,8-13,15-16,28H,6-7,14H2,2-4H3/b22-16-,27-25?

InChI Key

IESGXAHTCJKHHJ-MTTLQMSQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)OC)S2)C(=O)OCC)O)OCC#C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)OC)S2)C(=O)OCC)O)OCC#C

Origin of Product

United States

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